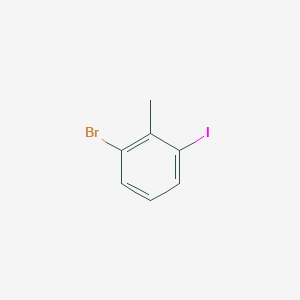

1-Bromo-3-iodo-2-methylbenzene

説明

1-Bromo-3-iodo-2-methylbenzene is an aromatic compound that is a derivative of benzene with bromo, iodo, and methyl substituents. It is a halogenated compound that is of interest in various chemical syntheses and transformations due to the presence of reactive halogen atoms which can undergo further chemical reactions.

Synthesis Analysis

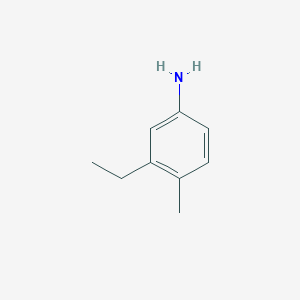

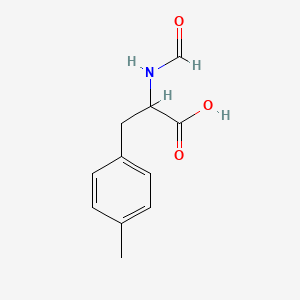

The synthesis of halogenated benzene derivatives, such as 1-Bromo-3-iodo-2-methylbenzene, can be achieved through various methods. One approach involves the regioselective bromination of benzene derivatives, followed by halogen/metal permutations to introduce the iodine substituent . Another method includes the bromination of aniline derivatives, which can be further processed to introduce additional functional groups . These methods provide access to a range of substituted bromobenzenes, which are valuable intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of halogenated benzenes, including those with bromo and iodo substituents, has been studied using X-ray diffraction techniques. These studies reveal that the presence of large halogen atoms such as bromine and iodine induces only minor distortions in the benzene ring, with the halogen atoms remaining in the plane of the molecule . The proximity of these substituents can lead to short intramolecular contacts, which may influence the reactivity of the compound.

Chemical Reactions Analysis

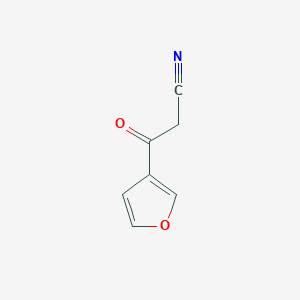

1-Bromo-3-iodo-2-methylbenzene can participate in various chemical reactions due to its reactive halogen atoms. For instance, it can undergo CuI-catalyzed coupling reactions with beta-keto esters to form benzofurans, which involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation . Such transformations highlight the utility of halogenated benzenes in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the benzene ring. The presence of bromine and iodine atoms contributes to the overall polarity, reactivity, and intermolecular interactions of the compound. The crystal structures of similar compounds demonstrate a variety of packing motifs and intermolecular interactions, such as hydrogen bonding and halogen...halogen contacts, which can affect the compound's melting point, solubility, and stability .

科学的研究の応用

Thermochemistry of Halogen-Substituted Methylbenzenes : Studies on vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, including 1-Bromo-3-iodo-2-methylbenzene, have been conducted. These investigations are essential for understanding the thermodynamic properties of these compounds (Verevkin et al., 2015).

Ring Halogenation of Polyalkylbenzenes : The compound has been used in the ring halogenation of polyalkylbenzenes, a process significant in organic synthesis. This research has helped develop methods to prepare mixed halogenated compounds with high yield (Bovonsombat & Mcnelis, 1993).

Cleavage of Epoxides into Halohydrins : 1-Bromo-3-iodo-2-methylbenzene has been used in the ring opening of epoxides to form vicinal iodo alcohols and bromo alcohols. This method is noted for its regioselectivity and mild conditions, which are crucial for maintaining the integrity of sensitive functional groups (Niknam & Nasehi, 2002).

Synthesis of Benzofurans : In the synthesis of benzofurans, 1-Bromo-3-iodo-2-methylbenzene has been used as a precursor. The CuI-catalyzed coupling with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans, a class of compounds with potential pharmaceutical applications (Lu et al., 2007).

Liquid-phase Oxidation of Methylbenzenes : The oxidation of methylbenzenes, including derivatives of 1-Bromo-3-iodo-2-methylbenzene, has been studied using a cobalt-copper-bromide system. These studies provide insights into the preparation of benzyl acetates and benzaldehydes, which are valuable in various chemical industries (Okada & Kamiya, 1981).

Synthesis under Microwave Irradiation : The compound has also been used in the synthesis of 4-Bromo-4′,4″-dimethyltriphenylamine under microwave irradiation, showcasing the utility of microwave-assisted synthesis in organic chemistry (Wu-zu, 2011).

作用機序

Target of Action

The primary target of 1-Bromo-3-iodo-2-methylbenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The electrophilic aromatic substitution reactions of benzene, such as those involving 1-Bromo-3-iodo-2-methylbenzene, are part of a broader set of reactions involving carbocation intermediates . These intermediates can react further by bonding to a nucleophile to give a substitution or addition product, or by transferring a proton to a base, giving a double bond product .

Pharmacokinetics

The pharmacokinetic properties of 1-Bromo-3-iodo-2-methylbenzene include :

Result of Action

The result of the compound’s action is a substituted benzene ring . The specific nature of the substitution depends on the electrophile involved in the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-iodo-2-methylbenzene. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid generating dust and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling the compound .

特性

IUPAC Name |

1-bromo-3-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHKMTOSYFBPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540165 | |

| Record name | 1-Bromo-3-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-iodo-2-methylbenzene | |

CAS RN |

97456-81-0 | |

| Record name | 1-Bromo-3-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

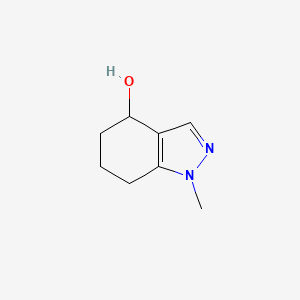

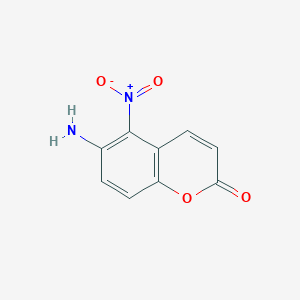

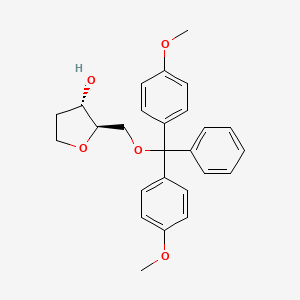

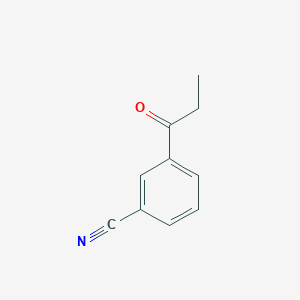

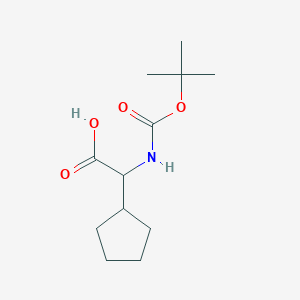

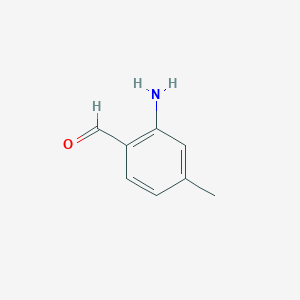

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)